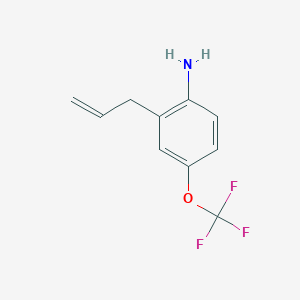

2-Allyl-4-(trifluoromethoxy)aniline

Vue d'ensemble

Description

2-Allyl-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C10H12F3NO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .

Molecular Structure Analysis

The molecular structure of 2-Allyl-4-(trifluoromethoxy)aniline consists of a benzene ring attached to an amine (NH2) group and a trifluoromethoxy (OCF3) group . The exact structure could not be retrieved from the available resources.Applications De Recherche Scientifique

Catalytic Deallylation and Allylation Reactions

Research on the catalytic deallylation and allylation reactions has significant implications in the synthesis and modification of organic compounds. For example, palladium-catalyzed reactions have been shown to efficiently catalyze deallylation of allyl ethers in aniline, producing corresponding alcohols under mild conditions. This process preserves various functional groups, indicating the potential for selective synthesis in organic chemistry (Murakami et al., 2004). Similarly, palladium complexes with specific ligands have been employed for direct conversion of allylic alcohols to monoallylated anilines, showcasing an efficient method for N-allylation of anilines without the need for activating agents (Ozawa et al., 2002).

Dearomatization and Functionalization of Anilines

The coordination of anilines to specific metal complexes has been explored for the dearomatization and further functionalization of anilines. Studies have shown that certain complexes can induce ligand-based reactivity in anilines with electrophiles, leading to protonation and subsequent reactions that result in the dearomatization of the aniline ligand. This process opens avenues for synthesizing complex organic structures from simple aniline derivatives (Kolis et al., 1996).

Synthesis of High-Performance Polymers

The synthesis and polymerization of benzoxazine monomers with allyl groups, such as those derived from aniline, have been investigated for producing high-performance thermosets. These monomers undergo thermal polymerization, leading to polymers with high glass transition temperatures and enhanced thermal stability. This research suggests potential applications in advanced materials science, particularly in areas requiring materials that withstand high temperatures and exhibit robust mechanical properties (Kumar et al., 2007).

Antioxidant Activities of Metal Complexes

The antioxidant activities of metal complexes containing aniline derivatives have been studied, revealing that these compounds exhibit significant radical scavenging activity. This research highlights the potential for developing new antioxidant agents based on metal complexes of aniline derivatives, which could have implications for pharmaceutical and nutraceutical applications (Wu et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-prop-2-enyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h2,4-6H,1,3,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBVTCRSDRKDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-4-(trifluoromethoxy)aniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt](/img/structure/B1409108.png)

![[1-(4-Ethynylphenyl)cyclopropyl]methanol](/img/structure/B1409112.png)

![5-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1409120.png)